molecular formula C19H17F2N3O3S B2555189 3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189890-08-1

3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2555189
CAS No.: 1189890-08-1
M. Wt: 405.42
InChI Key: CHVOKBOASVLXDP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 7. Spirocyclic compounds are privileged structures in drug discovery due to their conformational rigidity, which enhances target binding and metabolic stability .

Properties

IUPAC Name

3-(3-fluorophenyl)-8-(4-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c20-14-4-6-16(7-5-14)28(26,27)24-10-8-19(9-11-24)22-17(18(25)23-19)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVOKBOASVLXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 8 of the spiro core:

Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Substituents (Position 8) Application/Notes
Target Compound C20H17F2N3O3S 417.43* 3-fluorophenyl (4-fluorophenyl)sulfonyl Likely CNS/PET tracer
8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl) analog C21H22ClN3O4S 447.93 4-methoxyphenyl 3-chloro-4-methylbenzenesulfonyl Research compound
3-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl] analog C20H19ClFN3O 371.84 4-chlorophenyl (4-fluorophenyl)methyl Screening hit (22 mg stock)
3-(3-fluorophenyl)-8-[(4-fluorophenyl)methyl] analog C20H19F2N3O 355.39 3-fluorophenyl (4-fluorophenyl)methyl Screening hit (7 mg stock)
Fluspirilene (neuroleptic) C29H31F2N3O 475.58 Phenyl 4,4-bis(4-fluorophenyl)butyl Antipsychotic drug

*Estimated molecular weight based on formula.

Key Observations :

  • Sulfonyl vs.
  • Fluorine Positioning : The 3-fluorophenyl group in the target compound and its analog in contrasts with 4-substituted fluorophenyl groups in other analogs, which could influence steric effects and electronic properties.

Pharmacological Analogs

Neuroactive Compounds
  • Fluspirilene : A neuroleptic with a similar spiro core but a bulky 4,4-bis(4-fluorophenyl)butyl substituent. Its LD50 (106 mg/kg in mice) highlights its potency, though its substituents differ significantly from the target compound .
  • 18F-FESP : A PET tracer for dopamine receptors with a 4-(4-fluorophenyl)-4-oxobutyl group. The fluorine-18 label enables imaging, while the target compound’s dual fluorophenyl groups may similarly suit CNS applications .
Enzyme Inhibitors

Physicochemical and Metabolic Considerations

  • Fluorine Effects: The dual fluorine atoms in the target compound may increase lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs, as seen in spirotetramat metabolites () .
  • Spirotetramat Metabolites : These agricultural compounds (e.g., 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) demonstrate how substituent changes alter applications (pesticide vs. pharmaceutical) .

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